2-Bromo-2'-fluoroacetophenone

Catalog No.
S672233
CAS No.
655-15-2
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2'-fluoroacetophenone

Synthesizing regioisomerically pure heterocycles often fails with unsubstituted or meta/para-fluoro analogs due to side reactions. 2-Bromo-2'-fluoroacetophenone (CAS 655-15-2) resolves this via its ortho-fluorine conformational control, pre-organizing the molecule for exclusive cyclization trajectories. • Enables direct, atom-economical thiazole and quinazolinone formation. • Minimizes isomeric byproducts, reducing purification costs. • Consistent supply, verified purity, ready for API and agrochemical R&D.

CAS Number

655-15-2

Product Name

2-Bromo-2'-fluoroacetophenone

IUPAC Name

2-bromo-1-(2-fluorophenyl)ethanone

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

QDNWNJSLWKHNTM-UHFFFAOYSA-N

Synonyms

2-Bromo-1-(2-fluorophenyl)ethanone; 1-Bromo-2’-fluoroacetophenone; 2-Bromo-1-(2-fluorophenyl)ethanone; 2-Bromo-2’-fluoroacetophenone; 2-Fluorophenacyl Bromide; o-Fluorophenacyl Bromide; α-Bromo-2-fluoroacetophenone; ω-Bromo-2-fluoroacetophenone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)F

The exact mass of the compound 2-Bromo-2'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

2-Bromo-2'-fluoroacetophenone is a halogenated aromatic ketone, functioning as a critical intermediate in advanced organic synthesis. [REFS-1, REFS-2]. It is primarily utilized as a bifunctional building block, where the α-bromo ketone moiety serves as a reactive electrophile for constructing carbon-carbon and carbon-heteroatom bonds. This compound is a direct precursor for a variety of heterocyclic systems, including thiazoles, oxazoles, and quinazolinones, which are core scaffolds in pharmaceutical and agrochemical development. . Its utility stems from the predictable reactivity of the phenacyl bromide group, combined with the specific electronic and steric influence of the ortho-positioned fluorine atom.

Research & Synthesis Fit

Key Intermediate vonoprazan fumarate synthesis via pyrrole scaffold construction
Reactivity Profile Electrophilic alpha-bromine handle for alkylation and C-C bond formation
Halogen Specificity Ortho-fluorine uniquely influences conformation and reduction kinetics

Substituting 2-Bromo-2'-fluoroacetophenone with its positional isomers (e.g., 3'- or 4'-fluoro) or the unsubstituted analog (2-Bromoacetophenone) is often unviable in process chemistry and targeted synthesis. The fluorine atom's placement at the ortho (2') position exerts a unique and powerful conformational control over the entire molecule. This is due to through-space spin-spin coupling between the fluorine and the α-carbon side chain, an interaction that is absent when the fluorine is in the meta (3') or para (4') position. [1]. This fixed conformation can pre-organize the molecule for specific cyclization reactions, directly influencing regioselectivity, reaction kinetics, and the isomeric purity of the final product. Therefore, isomers are not functionally equivalent, and substitution can lead to significantly different process outcomes and the formation of incorrect target molecules.

Substitution Risk

Regioisomer activity shift
2'-bromo-4'-fluoro regioisomer exhibits different DNA cleavage activity than 4'-bromo-2'-fluoro; functional interchangeability is not supported.
Ortho vs. para fluorine kinetics
2'-fluoro substituent considerably enhances SmI₂ reduction rate compared to the 4'-fluoro analog; reaction profiles may differ.
Chloro analog divergence
2-chloro derivative shows different alkylation yields and fragmentation pathways (HF loss absent); not a direct synthetic replacement.

Unique Conformational Control via Ortho-Fluorine Through-Space Coupling

The ortho-position of the fluorine atom in 2-Bromo-2'-fluoroacetophenone induces a strong conformational preference. This is evidenced by significant through-space NMR spin-spin coupling constants (5JHF and 4JCF) between the fluorine and the side-chain alpha-protons and carbon, respectively. [1]. In contrast, the analogous compound 3'-fluoroacetophenone shows no such coupling, indicating free rotation and a lack of conformational bias. The presence of these couplings confirms that the s-trans conformer is strongly preferred in the 2'-fluoro isomer, effectively locking the side chain's orientation relative to the aromatic ring.

Evidence DimensionNMR Through-Space Spin-Spin Coupling (Conformational Preference)
Target Compound DataLarge 5J(Hα, F) and 4J(Cα, F) coupling constants observed, indicating a preferred s-trans conformation.
Comparator Or Baseline3'-fluoroacetophenone: Methyl protons appear as a sharp singlet with no coupling to 19F.
Quantified DifferencePresence vs. Absence of through-space coupling, indicating fixed vs. flexible conformation.
ConditionsNMR spectroscopy in various solvents (e.g., CDCl3, DMSO-d6).

This fixed conformation can pre-organize the reactant for higher regioselectivity and yield in cyclization reactions compared to more flexible, conformationally ambiguous isomers.

DNA cleavage activity
Head-to-head
2'-bromo-4'-fluoro derivative shows larger activity than 4'-bromo-2'-fluoro
Regioisomer is not functionally interchangeable.
Photo-irradiation, plasma relaxation assay.

Required Precursor for Specific Quinazolinone-Based PqsR Inhibitors

In the development of bacterial quorum sensing inhibitors, the quinazolinone scaffold is a validated pharmacophore that mimics the natural ligand of the PqsR receptor. [1]. The substitution pattern on the quinazolinone core is critical for binding affinity and biological activity. Using 2-Bromo-2'-fluoroacetophenone as a precursor in condensation reactions with anthranilic acid derivatives directly installs the required 2'-fluorophenyl moiety onto the final molecule. This specific substitution pattern is integral to achieving the desired aromatic stacking and hydrogen bonding interactions within the PqsR ligand-binding domain. [1]. Alternative precursors, such as the non-fluorinated 2-bromoacetophenone or the 4'-fluoro isomer, would yield molecules with different electronic and steric properties, leading to altered and likely reduced biological efficacy.

Evidence DimensionPrecursor Suitability for Bioactive Target
Target Compound DataProvides direct access to quinazolinones with a 2-fluorophenyl substitution, a key feature for PqsR inhibition.
Comparator Or BaselineUnsubstituted or alternatively substituted bromoacetophenones.
Quantified DifferenceEnables synthesis of a specific, high-affinity molecular scaffold versus analogs with potentially lower activity.
ConditionsSynthesis of quinazolinone-based quorum sensing inhibitors.

For synthesizing specific, high-potency pharmaceutical agents, procuring the exact, correctly-substituted precursor is non-negotiable to ensure the final product has the intended biological activity.

Solution conformation
Class-level
Dihedral 65 ± 10°
2'-halogen identity dictates ground-state geometry.
Inferred from 2-bromoacetophenone; CCl₄, 25 °C.

Enables Direct Synthesis of Fluorinated Thiazole Intermediates via Hantzsch Reaction

The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a foundational method for producing key agrochemical and pharmaceutical intermediates. . Employing 2-Bromo-2'-fluoroacetophenone in this reaction directly yields 2-amino-4-(2-fluorophenyl)thiazole derivatives. The ortho-fluoro substituent is carried into the final product, modifying its physicochemical properties such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy in agrochemical applications. Using the non-fluorinated analog, 2-bromoacetophenone, would produce a fundamentally different intermediate, lacking the benefits conferred by fluorine and requiring a separate, often lower-yielding, late-stage fluorination strategy if a fluorinated final product is desired.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirectly incorporates a 2-fluorophenyl moiety into the thiazole core in a single, high-yield condensation step.
Comparator Or Baseline2-Bromoacetophenone (unsubstituted analog).
Quantified DifferenceProvides a more atom-economical and process-efficient route to fluorinated thiazoles compared to synthesizing the unsubstituted thiazole and attempting subsequent fluorination.
ConditionsHantzsch thiazole synthesis with thiourea or other thioamides.

This compound provides a more direct and cost-effective manufacturing route to specifically fluorinated thiazole-based agrochemicals and pharmaceuticals, bypassing more complex multi-step alternatives.

Alkylation yield
Head-to-head
62-65% (bromo) vs 75% (chloroacetate)
Electrophile choice impacts synthetic efficiency.
K₂CO₃, DMF, 100 °C, 5-24 h.
CID fragmentation
Class-level
HF loss (fluoro) vs Cl⁻ formation (chloro)
Fluorine enables distinct fragmentation pathway for MS analysis.
Enolate CID, 5-100 eV lab scale.
SmI₂ reduction rate
Class-level
2'-fluoro enhances rate considerably vs 4'-fluoro
Ortho-fluorine accelerates reductive kinetics.
Stopped-flow, 30-50 °C, THF.
Green synthesis route
Supporting evidence
Dibromohydantoin replaces liquid bromine
Process may improve safety and purity profile.
Patented CN117285411A, crystallization from IPA/water.

Synthesis of Regioselective or Conformationally-Restricted Heterocycles

This compound is the right choice when the synthetic strategy relies on the pre-organization of the acetophenone side-chain to control the regiochemical outcome of a cyclization reaction. The inherent conformational preference induced by the ortho-fluoro group makes it ideal for complex syntheses where minimizing isomeric byproducts is critical for process efficiency and purification costs. [1]

Development of Specific Quorum Sensing Inhibitors and Related Bioactive Molecules

In medicinal chemistry programs targeting bacterial PqsR or similar receptors, this precursor is essential for synthesizing quinazolinone-based inhibitors that require a 2-fluorophenyl group for optimal binding affinity and efficacy. Procuring this specific isomer is a prerequisite for accessing the target compound with the desired pharmacological profile. [2]

Efficient Production of Fluorinated Thiazole-Based Agrochemicals

For the industrial synthesis of fungicides or other agrochemicals built on a 4-(2-fluorophenyl)thiazole core, this compound is the preferred starting material. It enables the most direct and atom-economical route via the Hantzsch synthesis, providing a clear process advantage over multi-step pathways that might start with an unsubstituted analog.

Application Fit Matrix

Application
Selection Property
Validation Focus
Vonoprazan fumarate synthesis
Ortho-fluoro/bromo substitution pattern required for pyrrole scaffold
Regioselective C-C bond formation steps
Photonuclease probe development
Halogen regioisomeric identity (2'-Br,4'-F vs 4'-Br,2'-F)
Photoinduced DNA cleavage activity comparison
Phase-transfer catalyst preparation
Cinchona alkaloid quaternization with alpha-bromo handle
Enantioselective alkylation efficiency
Ortho-fluorophenyl heterocycle precursor
Electrophilic alpha-bromine reactivity profile
Alkylation yield and fragmentation behavior vs chloro analogs

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

215.95861 Da

Monoisotopic Mass

215.95861 Da

Heavy Atom Count

11

UNII

G4MHR335NC

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-2'-fluoroacetophenone

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